molecular formula C12H27NO4S2 B14704224 S-2-((9-Methoxynonyl)amino)ethyl thiosulfate CAS No. 21220-94-0

S-2-((9-Methoxynonyl)amino)ethyl thiosulfate

Cat. No.: B14704224
CAS No.: 21220-94-0
M. Wt: 313.5 g/mol
InChI Key: NNGKOQQUMCANGC-UHFFFAOYSA-N
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Description

S-2-((9-Methoxynonyl)amino)ethyl thiosulfate is a chemical compound with the molecular formula C11H25NO4S2 It is a member of the thiosulfate family, which are compounds containing the thiosulfate ion (S2O3^2-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((9-Methoxynonyl)amino)ethyl thiosulfate typically involves the reaction of 9-methoxynonylamine with ethylene thiosulfate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

S-2-((9-Methoxynonyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-2-((9-Methoxynonyl)amino)ethyl thiosulfate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: It is studied for its potential role in biological systems, particularly in sulfur metabolism and detoxification processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a radioprotective agent and in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of S-2-((9-Methoxynonyl)amino)ethyl thiosulfate involves its interaction with sulfur-containing enzymes and proteins. It acts as a sulfur donor, participating in various biochemical reactions. The compound can be metabolized to release thiosulfate ions, which can then be further processed by cellular enzymes. This mechanism is particularly relevant in its potential use as a radioprotective agent, where it helps to mitigate the effects of radiation by scavenging free radicals and donating sulfur atoms to repair damaged molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-2-((9-Methoxynonyl)amino)ethyl thiosulfate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the 9-methoxynonyl group enhances its solubility and stability compared to similar compounds. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous .

Properties

CAS No.

21220-94-0

Molecular Formula

C12H27NO4S2

Molecular Weight

313.5 g/mol

IUPAC Name

1-methoxy-9-(2-sulfosulfanylethylamino)nonane

InChI

InChI=1S/C12H27NO4S2/c1-17-11-8-6-4-2-3-5-7-9-13-10-12-18-19(14,15)16/h13H,2-12H2,1H3,(H,14,15,16)

InChI Key

NNGKOQQUMCANGC-UHFFFAOYSA-N

Canonical SMILES

COCCCCCCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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